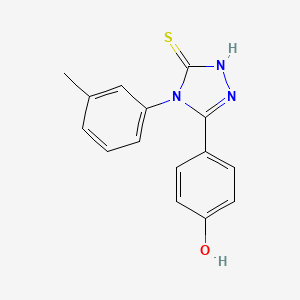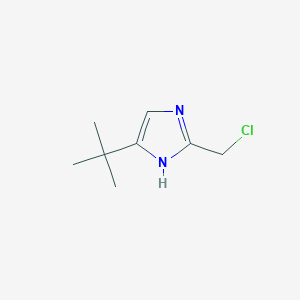
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is an organic compound that features a tert-butyl group, a chloromethyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole typically involves the introduction of the tert-butyl and chloromethyl groups onto the imidazole ring. One common method involves the reaction of 2-chloromethyl-1H-imidazole with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidized derivatives.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution: Products include azido derivatives or thiol-substituted imidazoles.
Oxidation: Products include tert-butyl alcohol and other oxidized tert-butyl derivatives.
Reduction: Products include dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzyl chloride: Similar in structure but with a benzyl group instead of an imidazole ring.
tert-Butylcatechol: Contains a tert-butyl group but has different functional groups and applications.
tert-Butyl esters: Share the tert-butyl group but differ in their ester functional group and reactivity.
Uniqueness
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is unique due to the combination of its functional groups, which provide distinct reactivity patterns and potential applications. The presence of both the tert-butyl and chloromethyl groups on the imidazole ring allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
5-tert-butyl-2-(chloromethyl)-1H-imidazole |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3,(H,10,11) |
Clave InChI |
QADKXWCFKQAGFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)

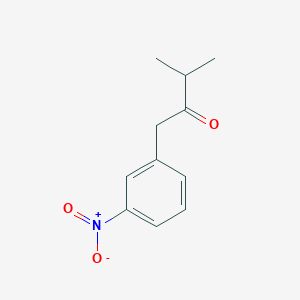

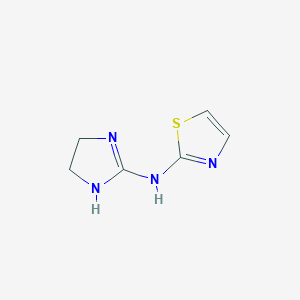
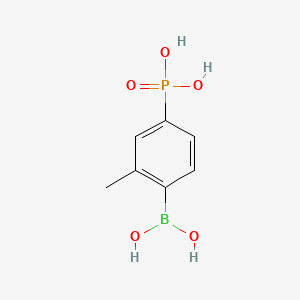
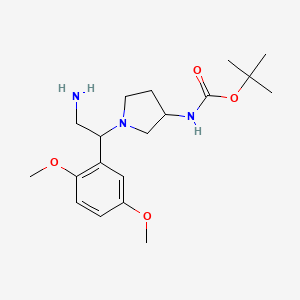
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)


